Role of 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one in Favipiravir synthesis
Role of 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one in Favipiravir synthesis
An In-depth Technical Guide to the Synthesis of Favipiravir: Elucidating the Core Role of Pyrazine Intermediates
Foreword: A Note on the Specified Intermediate
This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis of the antiviral agent Favipiravir (T-705). The initial query focused on the role of "3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one." However, a comprehensive review of peer-reviewed literature and patents reveals that this specific compound is not a recognized or documented intermediate in the established synthetic pathways to Favipiravir. The synthesis of Favipiravir, 6-fluoro-3-hydroxypyrazine-2-carboxamide, does not involve the introduction of a difluoromethyl group.
Therefore, this whitepaper has been structured to address the user's underlying interest—the synthesis of Favipiravir—by focusing on the actual pivotal intermediates that are central to its scalable production. The narrative will pivot to a molecule of paramount importance in modern Favipiravir synthesis: 3,6-dichloropyrazine-2-carbonitrile . Understanding the synthesis and conversion of this intermediate is fundamental to comprehending the efficient manufacturing of Favipiravir.
Introduction to Favipiravir and its Synthetic Strategy
Favipiravir is a broad-spectrum antiviral agent that functions as a selective inhibitor of viral RNA-dependent RNA polymerase.[1][2] It is a prodrug, metabolized intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), which is incorporated into the viral RNA strand, ultimately halting replication.[3][4][5] Initially approved in Japan for influenza pandemics, its potential against other RNA viruses has been a subject of intense research.[2][3][6]
Early synthetic routes to Favipiravir were characterized by numerous steps, the use of hazardous or expensive reagents, and low overall yields, making them unsuitable for large-scale production.[6][7] Modern, scalable syntheses have converged on strategies that utilize a highly functionalized pyrazine core. Among these, the 3,6-dichloropyrazine-2-carbonitrile intermediate has emerged as a cornerstone, providing a versatile platform for the necessary chemical transformations.[4][5][8] This intermediate efficiently sets the stage for the crucial introduction of the C6-fluorine and C3-hydroxyl groups that define the final Favipiravir molecule. However, it is noteworthy that 3,6-dichloropyrazine-2-carbonitrile is a known allergen, which necessitates careful handling and specialized protocols in a manufacturing environment.[4][5]
Synthesis of the Core Intermediate: 3,6-Dichloropyrazine-2-carbonitrile
The economic viability and efficiency of Favipiravir synthesis are heavily dependent on the route to 3,6-dichloropyrazine-2-carbonitrile. Several pathways have been developed, starting from different, readily available materials.
Causality Behind Methodological Choices
The choice of starting material is a critical decision driven by cost, availability, and the number of synthetic steps required. While routes from 3-hydroxypyrazine-2-carboxamide or 3-aminopyrazine-2-carboxylic acid exist, they can suffer from low yields in key steps (e.g., nitration) or require multiple functional group manipulations.[5][8]
A particularly efficient and scalable route, developed by Xie et al., starts from the inexpensive and commercially available 2-aminopyrazine.[6][8] This approach is notable for avoiding hazardous and difficult-to-handle reagents like phosphorus oxychloride (POCl₃), which often complicates reaction work-ups and presents safety challenges on an industrial scale.[5][8][9]
Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile from 2-Aminopyrazine
This four-step sequence provides a high-yield pathway to the key intermediate.[8][9]
-
Regioselective Chlorination: 2-aminopyrazine is selectively chlorinated at the C3 position. This step is crucial for directing subsequent reactions.
-
Bromination: The resulting 3-chloro-2-aminopyrazine is brominated to introduce a second halogen, which will later be converted to the nitrile.
-
Palladium-Catalyzed Cyanation: The bromo group is replaced with a cyano (nitrile) group. This transformation is key to forming the carbonitrile functionality.
-
Sandmeyer Diazotization/Chlorination: The amino group is converted into a diazonium salt and subsequently replaced by a chlorine atom to yield the final 3,6-dichloropyrazine-2-carbonitrile.
Visualization: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile
Caption: Synthetic workflow for 3,6-Dichloropyrazine-2-carbonitrile.
Conversion of the Core Intermediate to Favipiravir
Once 3,6-dichloropyrazine-2-carbonitrile is obtained, it is converted to Favipiravir in a highly efficient, often telescoped (performed in a single pot without isolation of intermediates), three-step sequence.[5]
Causality Behind the Transformation Sequence
The order of operations is critical and dictated by the reactivity of the pyrazine ring.
-
HALEX Fluorination: The first step is a nucleophilic aromatic substitution (SNAᵣ), specifically a Halogen Exchange (HALEX) reaction. The chlorine at the C6 position is more susceptible to nucleophilic attack than the C3 chlorine due to the electron-withdrawing effect of the adjacent nitrile group. This allows for selective replacement with fluorine using a source like potassium fluoride (KF).[5][8]
-
Selective Hydrolysis: The remaining chlorine at the C3 position is then hydrolyzed to a hydroxyl group. This step is performed under conditions that favor substitution at C3 without affecting the newly installed fluorine at C6 or the nitrile group.
-
Nitrile Hydration: The final step is the hydrolysis of the nitrile (-CN) group to the primary amide (-CONH₂). This is typically achieved under strong acidic or basic conditions.[8][10]
Experimental Protocol: Three-Step Conversion to Favipiravir
-
Step 1: Fluorination: 3,6-dichloropyrazine-2-carbonitrile is treated with anhydrous potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) is often used to enhance the reactivity of the fluoride salt. The reaction is heated to facilitate the substitution.[2]
-
Step 2: Selective Hydrolysis: Following the fluorination, an aqueous solution of a weak base, such as sodium acetate, is added to the reaction mixture. This promotes the selective hydrolysis of the C3 chlorine to a hydroxyl group, yielding 6-fluoro-3-hydroxy-2-cyanopyrazine.[10][11]
-
Step 3: Nitrile Hydration: The intermediate is then treated with a strong acid (e.g., concentrated sulfuric acid) or a basic hydrogen peroxide solution to hydrate the nitrile group to the carboxamide, affording the final Favipiravir product.[2][10] The product is then isolated and purified, typically by crystallization.
Visualization: Conversion of Intermediate to Favipiravir
Caption: Final conversion steps from the core intermediate to Favipiravir.
Quantitative Data Summary
The efficiency of various synthetic routes can be compared by their overall yields. The routes proceeding through the 3,6-dichloropyrazine-2-carbonitrile intermediate are demonstrably superior for scalable production.
| Starting Material | Key Intermediate | Overall Yield (%) | Reference |
| 3-Aminopyrazine-2-carboxylic acid | N/A (Early Route) | ~0.44% | [7] |
| 3-Hydroxypyrazine-2-carboxylic acid | 3-Amino-6-fluoropyrazine-2-carboxamide | ~8% | [7] |
| 2-Aminopyrazine | 3,6-Dichloropyrazine-2-carbonitrile | 48% (to intermediate) | [8][9] |
| 2-Aminomalonic acid diamide | 3,6-Dichloropyrazine-2-carbonitrile | ~33% (Overall to Favipiravir) | [2] |
Conclusion
While the initially queried 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is not a component of Favipiravir synthesis, this guide illuminates the true chemical strategies that enable the production of this vital antiviral drug. The synthesis and subsequent transformation of the 3,6-dichloropyrazine-2-carbonitrile intermediate represent a cornerstone of modern, efficient, and scalable manufacturing routes. This pathway, particularly when starting from inexpensive materials like 2-aminopyrazine, exemplifies the principles of process optimization in pharmaceutical chemistry by minimizing steps, avoiding hazardous reagents, and maximizing overall yield. For any scientist or professional in drug development, understanding this core synthetic logic is essential to appreciating the production of Favipiravir.
References
-
Titova, Y. A., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(7), 837-846. [Link]
-
Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. [Link]
-
Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Semantic Scholar. [Link]
-
Wikipedia. (2024). Favipiravir. [Link]
-
Mikhailov, S. N., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]
- Google Patents. (2017). CN107226794A - A kind of synthetic method of Favipiravir.
-
Mikhailov, S. N., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]
-
SciSpace. (2020). Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications. [Link]
- Google Patents. (2020).
- Google Patents. (2018).
-
Scientific Update. (2020). Favipiravir and the battle against COVID-19. [Link]
-
Royal Society of Chemistry. (2020). One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2-pyrazinecarboxamide. [Link]
-
Semantic Scholar. (2020). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. [Link]
-
Acta Naturae. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2022). A REVIEW ARTICLE: FAVIPIRAVIR AS AN ANTIVIRAL DRUG. [Link]
- Google Patents. (2021).
Sources
- 1. actanaturae.ru [actanaturae.ru]
- 2. wjpmr.com [wjpmr.com]
- 3. Favipiravir - Wikipedia [en.wikipedia.org]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 7. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
